![molecular formula C10H14ClN3O3 B14286597 2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine CAS No. 126972-12-1](/img/structure/B14286597.png)
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a butoxy group, a chloro group, and an oxirane (epoxide) group attached to the triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine typically involves the following steps:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Introduction of the butoxy group: This step involves the nucleophilic substitution of one of the chlorine atoms in the triazine ring with a butoxy group, often using butanol as the nucleophile.
Introduction of the oxirane group: The final step involves the reaction of the intermediate compound with an epoxide precursor, such as epichlorohydrin, to introduce the oxirane group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Epoxide ring-opening: The oxirane group can undergo ring-opening reactions with nucleophiles, such as water, alcohols, or amines, leading to the formation of diols or amino alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various oxidation or reduction products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reaction conditions typically involve mild to moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Epoxide ring-opening: Common reagents include water, alcohols, and amines. Reaction conditions typically involve mild temperatures and the use of acidic or basic catalysts.
Oxidation and reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted triazines with various functional groups.
Epoxide ring-opening: Diols or amino alcohols.
Oxidation and reduction: Various oxidation or reduction products, depending on the specific conditions used.
科学的研究の応用
2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals, such as coatings, adhesives, and polymers.
作用機序
The mechanism of action of 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine involves its interaction with various molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
2-Butoxy-4-chloro-6-methoxy-1,3,5-triazine: Similar structure but lacks the oxirane group.
2-Butoxy-4-chloro-6-[(2-hydroxyethoxy)methoxy]-1,3,5-triazine: Similar structure but has a hydroxyethoxy group instead of an oxirane group.
2-Butoxy-4-chloro-6-[(2-aminoethoxy)methoxy]-1,3,5-triazine: Similar structure but has an aminoethoxy group instead of an oxirane group.
Uniqueness
The presence of the oxirane group in 2-butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine makes it unique compared to similar compounds. The oxirane group imparts high reactivity and the ability to form covalent bonds with nucleophilic sites, which can be exploited in various chemical and biological applications. This reactivity is not present in similar compounds that lack the oxirane group, making this compound a valuable compound for research and industrial applications.
特性
CAS番号 |
126972-12-1 |
|---|---|
分子式 |
C10H14ClN3O3 |
分子量 |
259.69 g/mol |
IUPAC名 |
2-butoxy-4-chloro-6-(oxiran-2-ylmethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C10H14ClN3O3/c1-2-3-4-15-9-12-8(11)13-10(14-9)17-6-7-5-16-7/h7H,2-6H2,1H3 |
InChIキー |
CQBDYRKNVXHODA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=NC(=NC(=N1)Cl)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


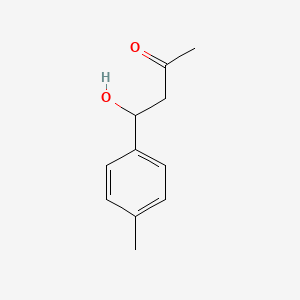
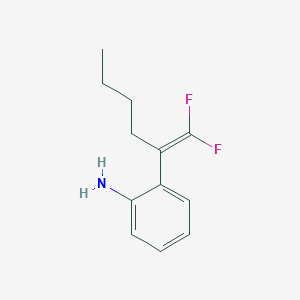
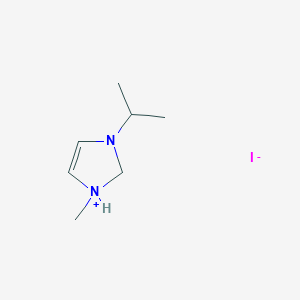
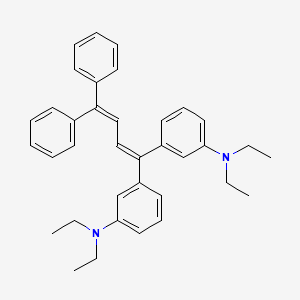
![1-{[(Butoxymethyl)amino]oxy}prop-2-en-1-one](/img/structure/B14286544.png)
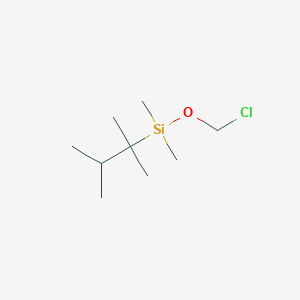
![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)

![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
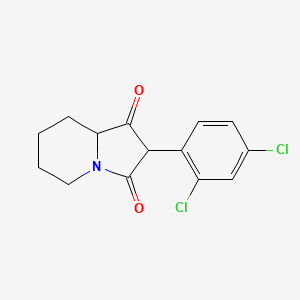
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
